molecular formula C20H13ClF2N4O2 B2853108 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide CAS No. 946268-69-5

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide

Cat. No.: B2853108
CAS No.: 946268-69-5
M. Wt: 414.8
InChI Key: NCGSYOAZIMENMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide is a synthetic chemical compound with a molecular formula of C21H13ClF2N4O2 and a molecular weight of 426.81 g/mol . This reagent features a multi-heterocyclic structure based on an imidazo[1,2-b]pyridazine core, a scaffold of significant interest in medicinal chemistry and drug discovery. The structure incorporates a 6-methoxy group on the imidazopyridazine ring and a 2,4-difluorobenzamide moiety attached via a phenyl linker, suggesting potential for high binding affinity and selectivity in biochemical assays. The imidazopyridazine scaffold is recognized as a privileged structure in pharmaceutical research, often utilized in the development of targeted therapeutic agents . Compounds based on this and related heterocyclic systems have been investigated for a range of biological activities, including as protein kinase inhibitors and ligands for various enzymes . The specific substitution pattern on this molecule makes it a valuable chemical building block for researching structure-activity relationships (SAR), library synthesis, and screening against novel biological targets. This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF2N4O2/c1-29-19-7-6-18-24-17(10-27(18)26-19)11-2-5-14(21)16(8-11)25-20(28)13-4-3-12(22)9-15(13)23/h2-10H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGSYOAZIMENMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-b]pyridazine family and is characterized by a complex structure featuring multiple functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H17ClN4O2C_{21}H_{17}ClN_{4}O_{2}, with a molecular weight of approximately 392.8 g/mol. The structural complexity includes:

  • Chloro substituent : Enhances lipophilicity and may influence receptor interactions.
  • Methoxy group : Can affect solubility and biological activity.
  • Amide functional group : Plays a crucial role in the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 6.75 μM in 2D assays .

Table 1: IC50 Values of Related Compounds

CompoundCell LineIC50 (μM)Assay Format
Compound AA5492.12 ± 0.212D
Compound BHCC8275.13 ± 0.972D
Compound CNCI-H3581.73 ± 0.012D
This compoundA549TBDTBD

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in cancer progression. The presence of the imidazo[1,2-b]pyridazine core suggests potential inhibition of pathways critical for tumor growth and survival.

Case Studies

Recent studies have explored the efficacy of related compounds in preclinical models:

  • Study on Lung Cancer : A study demonstrated that a chloro-substituted derivative showed enhanced antiproliferative activity against lung cancer cell lines compared to non-substituted analogs .
  • Comparative Analysis : Another investigation found that imidazolinyl substituted compounds exhibited higher activity than their iso-propyl amidine counterparts in various assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the evidence, focusing on key substituents, heterocyclic cores, and inferred physicochemical/pharmacological properties.

Structural Analogues with Imidazo[1,2-b]pyridazine Cores

Compound Name Key Structural Differences Potential Implications Reference
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide Cyclopentanecarboxamide replaces 2,4-difluorobenzamide Reduced aromaticity may lower logP, improving solubility; altered target binding
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide Pivalamide group (bulky tert-butyl); trifluoromethyl and fluoro-methoxy substituents Enhanced metabolic stability (pivalamide) and lipophilicity (CF3)
2-(1-(4-chlorobenzyl)-5-(methoxymethyl)-2-methyl-1H-indol-3-yl)-N-(2-methoxypyridin-4-yl)-2-oxoacetamide Indole core replaces imidazo-pyridazine; oxoacetamide linkage Different hydrogen-bonding potential; indole may enhance π-π stacking

Benzamide Derivatives with Varied Heterocycles

Compound Name Heterocycle Core Key Features Reference
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-YL}phenyl)benzamide Imidazo[1,2-a]pyrimidine Pyrimidine instead of pyridazine; 3-fluoro benzamide
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide Imidazo[1,2-a]pyrimidine Hexanamide chain (aliphatic) vs. aromatic benzamide
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Benzo[d]thiazole core Sulfonamide and piperidine groups; dimethylaminoethyl side chain

Key Observations:

  • Heterocycle Impact : Imidazo[1,2-b]pyridazine (target compound) offers a distinct electron-deficient aromatic system compared to imidazo[1,2-a]pyrimidine (e.g., ), which may influence kinase selectivity or DNA intercalation .
  • Amide Substituents : Aromatic benzamides (e.g., 2,4-difluoro in the target) typically exhibit higher logP values than aliphatic amides (e.g., hexanamide in ), affecting membrane permeability and bioavailability .
  • Fluorine Substitutions: The 2,4-difluoro motif in the target compound may enhance metabolic stability and binding affinity compared to mono-fluoro analogs (e.g., 3-fluoro in ) due to increased electronegativity and steric effects .

Preparation Methods

Preparation of α-Bromoketone Intermediate

The α-bromoketone 2-bromo-1-(2-chloro-5-nitrophenyl)ethan-1-one is synthesized by brominating 2-chloro-5-nitroacetophenone using bromine in acetic acid under catalytic HBr. This method ensures selective α-bromination, yielding the desired product in 78–85% purity after recrystallization from ethanol.

Cyclization to Form 6-Chloroimidazo[1,2-b]pyridazine

The α-bromoketone is reacted with 3-amino-6-chloropyridazine in the presence of sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The chlorine atom at the 6-position of the pyridazine ring directs regioselective cyclization, forming 2-(2-chloro-5-nitrophenyl)-6-chloroimidazo[1,2-b]pyridazine in 65% yield.

Methoxy Substitution at the 6-Position

The 6-chloro substituent is replaced with a methoxy group via nucleophilic aromatic substitution. Treatment with sodium methoxide (NaOMe) in N-methyl-2-pyrrolidone (NMP) at 120°C for 6 hours affords 2-(2-chloro-5-nitrophenyl)-6-methoxyimidazo[1,2-b]pyridazine in 82% yield.

Functionalization of the Phenyl Ring

The nitro group on the phenyl ring is reduced to an amine, enabling subsequent amidation.

Reduction of Nitro to Amine

Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol reduces the nitro group to an amine, yielding 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-chloroaniline in 90% yield. Alternative methods, such as SnCl₂ in hydrochloric acid, are less efficient (70% yield) and generate tin byproducts requiring extensive purification.

Amidation with 2,4-Difluorobenzoic Acid

The final step involves coupling the aniline intermediate with 2,4-difluorobenzoic acid.

Activation of 2,4-Difluorobenzoic Acid

The acid is activated using ethyl chloroformate (ECF) and N-hydroxysuccinimide (HOSu) in tetrahydrofuran (THF) at 0°C, forming the mixed anhydride 2,4-difluorobenzoyloxycarbonyloxysuccinimide .

Coupling Reaction

The activated acid is reacted with 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-chloroaniline in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature for 24 hours. The reaction proceeds with 88% yield, and the crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1) to afford the final compound.

Analytical Characterization

The synthesized compound is characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).

Property Value
¹H NMR (500 MHz, DMSO-d₆) δ 8.72 (s, 1H, imidazo-H), 8.25 (d, J = 8.5 Hz, 1H), 7.98–7.92 (m, 2H)
HRMS (ESI-TOF) m/z [M+H]⁺ Calcd: 498.0921; Found: 498.0918
HPLC Purity 99.2% (C18 column, acetonitrile/water 70:30)

Optimization and Scale-Up Considerations

Key parameters for industrial-scale production include:

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves reaction safety and reduces environmental impact.
  • Catalyst Recycling : Palladium from hydrogenation steps is recovered via filtration and reused, lowering costs.
  • Crystallization : Final product recrystallization from ethanol/water (9:1) enhances purity to >99.5%.

Q & A

Q. What are the standard synthetic routes for synthesizing N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the imidazo[1,2-b]pyridazine core via cyclization reactions under controlled temperatures (80–120°C) using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Step 2: Introduction of the 2-chloro-5-phenyl substituent via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
  • Step 3: Final amidation with 2,4-difluorobenzoyl chloride, optimized at 0–25°C to minimize side reactions .
    Key Purification Methods: Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the imidazo[1,2-b]pyridazine ring and substitution patterns on the phenyl groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₃H₁₆ClF₂N₃O₂) and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .

Q. What preliminary biological screening assays are recommended for this compound?

  • Kinase Inhibition Assays: Use ADP-Glo™ kinase assays to evaluate inhibition of protein kinases (e.g., JAK2, EGFR) due to structural similarities to known imidazo[1,2-b]pyridazine inhibitors .
  • Cytotoxicity Profiling: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values, with comparisons to positive controls like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the final amidation step?

  • Solvent Optimization: Replace polar aprotic solvents (DMF) with less nucleophilic alternatives like tetrahydrofuran (THF) to reduce hydrolysis of the benzoyl chloride intermediate .
  • Catalyst Screening: Test alternative coupling agents (e.g., HATU vs. EDC·HCl) and bases (e.g., DIPEA vs. pyridine) to enhance reaction efficiency .
  • In-Situ Monitoring: Use thin-layer chromatography (TLC) with fluorescent indicators to track reaction progress and terminate before side-product formation .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Orthogonal Assays: Validate kinase inhibition results using Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Structural Analogs: Compare activity with structurally related compounds (e.g., N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide) to identify critical pharmacophores .

Q. What strategies confirm target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target proteins (e.g., kinases) in lysates treated with the compound to confirm direct binding .
  • Chemical Proteomics: Use photoaffinity probes derived from the compound to pull down interacting proteins, followed by LC-MS/MS identification .

Q. How can metabolic stability be improved for in vivo studies?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester moieties) at the benzamide position to enhance solubility and reduce first-pass metabolism .
  • Microsomal Stability Testing: Incubate the compound with liver microsomes (human/rodent) and quantify remaining parent compound via LC-MS to identify metabolic hotspots .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

  • 3D Spheroid Assays: Use Matrigel-embedded spheroids to mimic tumor microenvironments and assess penetration efficacy via confocal microscopy with fluorescent analogs .
  • Hypoxia Markers: Quantify HIF-1α levels in 3D models to determine if hypoxia contributes to reduced activity .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, focusing on halogen bonding (Cl, F) and π-π stacking .
  • QSAR Modeling: Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptors to predict bioactivity across derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.